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Compound Name: 3-Hydroxy-4-nitrobenzonitrile

Cat. No.: B105994 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Hydroxy-4-nitrobenzonitrile, also known by its synonym 2-nitro-5-cyanophenol, is an

aromatic organic compound with the chemical formula C₇H₄N₂O₃.[1] It serves as a valuable

intermediate in the synthesis of more complex molecules, particularly in the development of

pharmaceuticals. Its structure incorporates a hydroxyl group, a nitro group, and a nitrile group

attached to a benzene ring, making it a versatile precursor for various chemical

transformations.

One of the primary applications of this compound is in the synthesis of arylbenzoxazoles, which

have been investigated as potential Cholesteryl Ester Transfer Protein (CETP) inhibitors.[2]

Furthermore, it is a key starting material for the preparation of 3-Amino-4-hydroxybenzonitrile,

an important intermediate in its own right.[2] This guide provides a comprehensive overview of

the discovery, history, synthesis, and chemical properties of 3-Hydroxy-4-nitrobenzonitrile,

tailored for a technical audience.

Chemical and Physical Properties
The fundamental physical and chemical properties of 3-Hydroxy-4-nitrobenzonitrile are

summarized in the table below. This data is essential for its handling, storage, and use in

experimental settings.
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Property Value Source

CAS Number 18495-15-3 [1]

Molecular Formula C₇H₄N₂O₃ [1]

Molecular Weight 164.12 g/mol [1]

IUPAC Name 3-hydroxy-4-nitrobenzonitrile [1]

Synonyms 2-nitro-5-cyanophenol [1]

Density 1.49 g/cm³ [3]

Boiling Point 313.6°C at 760 mmHg [3]

Flash Point 143.5°C [3]

XLogP3 1.5 [1]

**3. History and Discovery
The specific details regarding the initial discovery and first synthesis of 3-Hydroxy-4-
nitrobenzonitrile are not extensively documented in readily available scientific literature. Its

emergence is likely tied to broader research into the synthesis and reactions of substituted

nitroaromatic and phenolic compounds. The history of nitration reactions themselves dates

back to the 19th century, with the development of methods to introduce nitro groups into

aromatic rings, a fundamental transformation in organic chemistry. The development of organic

nitrates as drugs began in the mid-19th century with the synthesis of glyceryl trinitrate in 1847.

While not directly related, this highlights the long-standing interest in nitro-containing organic

compounds.

Synthesis of 3-Hydroxy-4-nitrobenzonitrile
A specific, peer-reviewed experimental protocol for the synthesis of 3-Hydroxy-4-
nitrobenzonitrile is not readily available. However, based on established principles of

electrophilic aromatic substitution and documented methods for the nitration of phenols, a

plausible synthetic route is the direct nitration of 3-hydroxybenzonitrile (m-cyanophenol).
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The hydroxyl group is a strongly activating ortho-, para-director, while the nitrile group is a

deactivating meta-director. Therefore, the nitration of 3-hydroxybenzonitrile is expected to yield

a mixture of isomers, with the nitro group being directed to the positions ortho and para to the

hydroxyl group (positions 2, 4, and 6). The desired product, 3-hydroxy-4-nitrobenzonitrile,

would be one of the major products, which would then require separation and purification, likely

via column chromatography.

Proposed Experimental Protocol: Nitration of 3-
Hydroxybenzonitrile
This protocol is a proposed method based on general procedures for phenol nitration.

Materials:

3-Hydroxybenzonitrile (m-cyanophenol)

Magnesium sulfate bis(hydrogen sulfate) [Mg(HSO₄)₂]

Sodium Nitrate (NaNO₃)

Wet SiO₂ (50% w/w)

Dichloromethane (CH₂Cl₂)

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane and Ethyl Acetate (for chromatography)

Procedure:

In a round-bottom flask, prepare a suspension of 3-hydroxybenzonitrile (1 mmol), Mg(HSO₄)₂

(1 mmol), NaNO₃ (1 mmol), and wet SiO₂ (50% w/w, 0.2 g) in dichloromethane (4 mL).

Stir the heterogeneous mixture magnetically at room temperature.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b105994?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upon completion (or when significant product formation is observed), filter the reaction

mixture.

Wash the residue with dichloromethane (2 x 5 mL).

Add anhydrous Na₂SO₄ to the combined filtrate and washings and stir for 15 minutes.

Filter the mixture to remove the drying agent.

Remove the solvent from the filtrate by rotary evaporation.

Purify the resulting crude product, a mixture of isomers, by column chromatography on silica

gel using a hexane-ethyl acetate gradient to isolate the 3-Hydroxy-4-nitrobenzonitrile
isomer.

Synthetic Workflow Diagram
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Caption: Proposed synthesis of 3-Hydroxy-4-nitrobenzonitrile.
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Known Chemical Reactions: Reduction to 3-Amino-
4-hydroxybenzonitrile
A well-documented and significant reaction of 3-Hydroxy-4-nitrobenzonitrile is its reduction to

3-Amino-4-hydroxybenzonitrile. This transformation is a key step in the synthesis of various

pharmaceutical intermediates.

Experimental Protocol: Reduction of 3-Hydroxy-4-
nitrobenzonitrile
Materials:

3-Hydroxy-4-nitrobenzonitrile

Ethanol

N,N-dimethylformamide (DMF)

Palladium hydroxide on carbon (Pd(OH)₂/C)

Hydrogen gas (H₂)

Procedure:

Dissolve 3-Hydroxy-4-nitrobenzonitrile (1.6 g, 9.6 mmol) in a mixture of ethanol (40 mL)

and DMF (20 mL).[4]

To this solution, carefully add palladium hydroxide on carbon (30 mg).[4]

Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (e.g.,

using a balloon or a Parr hydrogenator).[4]

Monitor the reaction for completion using TLC.

Once the starting material is consumed, filter the reaction mixture through a pad of celite to

remove the catalyst.[4]

Rinse the filter cake with ethanol.
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Combine the filtrate and washings and concentrate under reduced pressure to yield the

crude product.

Further purification can be achieved by recrystallization or column chromatography if

necessary.

Quantitative Data:

Precursor Reagents Solvent
Reaction
Conditions

Yield

3-Hydroxy-4-

nitrobenzonitrile

Palladium

hydroxide,

Hydrogen

Ethanol, N,N-

dimethylformami

de

Room

temperature,

overnight

60%[2]

Reaction Pathway Diagram

3-Hydroxy-4-nitrobenzonitrile
Pd(OH)₂/C, H₂

Ethanol/DMF
Room Temp, Overnight

3-Amino-4-hydroxybenzonitrile

Click to download full resolution via product page

Caption: Reduction of 3-Hydroxy-4-nitrobenzonitrile.

Spectroscopic Data Analysis
Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 3-Hydroxy-4-
nitrobenzonitrile are not readily available in public databases. However, based on the analysis

of its structural isomers and related compounds, a predicted spectroscopic profile can be

outlined.
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Spectroscopy Predicted Data Justification

¹H NMR

Aromatic protons would

appear as multiplets or

doublets in the δ 7.0-8.5 ppm

range. The phenolic -OH

proton would likely be a broad

singlet, with its chemical shift

dependent on solvent and

concentration.

Based on spectra of related

nitro- and hydroxy-substituted

benzonitriles. The exact

splitting pattern would depend

on the coupling constants

between the aromatic protons.

¹³C NMR

Aromatic carbons would

appear in the δ 110-160 ppm

range. The carbon of the nitrile

group (-C≡N) would be

expected around δ 115-120

ppm. The carbon attached to

the nitro group would be

downfield, and the carbon

attached to the hydroxyl group

would also be significantly

shifted.

Based on data for 4-hydroxy-3-

nitrobenzonitrile and other

substituted benzonitriles.[5]

IR Spectroscopy

- -OH stretch: Broad band

around 3200-3500 cm⁻¹.- -

C≡N stretch: Sharp, medium-

intensity band around 2220-

2240 cm⁻¹.- -NO₂ stretches:

Two strong bands, one

symmetric around 1330-1370

cm⁻¹ and one asymmetric

around 1500-1560 cm⁻¹.- C-H

aromatic stretch: Above 3000

cm⁻¹.

These are characteristic

absorption frequencies for the

respective functional groups

on an aromatic ring. The nitrile

stretch in aromatic nitriles is

typically in this region.

Mass Spectrometry (EI) Molecular Ion (M⁺): m/z = 164.

Fragments corresponding to

the loss of -NO₂, -HCN, and

other characteristic aromatic

The molecular weight of the

compound is 164.12. The

exact fragmentation would

provide structural information.
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fragmentation patterns would

be expected.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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